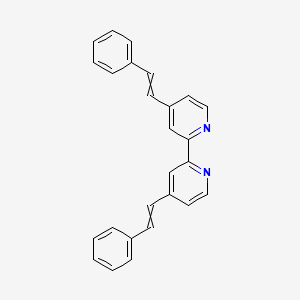

4,4'-Bis(2-phenylethenyl)-2,2'-bipyridine

Cat. No. B8679185

M. Wt: 360.4 g/mol

InChI Key: OFZKDHVEYWXZKM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08962977B2

Procedure details

4,4′-Dimethyl-2,2′-bipyridine and methyl 4-formylbenzoate were purchased from Aldrich and Fluka respectively. 4,4′-Di(phenylethenyl)-2,2′-bipyridine 3 was prepared by hydrolysis of the styryl ester 2, which was synthesized from 4,4′-Dimethyl-2,2′-bipyridine 1 by a modified version of the previously described procedure (see Klein et al., 2005 below) as follows: 4,4′-Dimethyl-2,2′-bipyridine (11.054 g, 0.06 mol) and methyl 4-formylbenzoate (29.549 g, 0.18 mol) were dispersed in acetic anhydride (16 mL) then dry potassium acetate (5.889, 0.06 mol) and iodine (50 mg, 2×10−4 mol) were added. The resulting mixture was heated under reflux for 48 h. After cooling, methanol (200 mL) was added and the resulting fine off-white crystals were filtered off. The solid was stirred for 5 minutes with boiling methoxyethanol (400 mL), the mixture allowed to cool to RT, and the crystalline product filtered off and dried to give pure styryl ester (19.449 g, 72%). The compound gave spectroscopic data identical to that previously reported. 4,4′-Dicarboxy(phenylethenyl)-2,2′-bipyridine 3 was then obtained in quantitative yield from the styryl ester according to the literature procedure. (Engineering of a Novel Ruthenium Sensitizer and its Application in Dye-Sensitized Solar Cells for Conversion of Sunlight into Electricity, C. Klein, Md. K. Nazeeruddin P. Liska, Davide Di Censo, N. Hirata, E. Palomares, J. R. Durrant and M. Grätzel, Inorg. Chem. 44, 178-180, 2005).

[Compound]

Name

styryl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium acetate

Quantity

0.06 mol

Type

reactant

Reaction Step Seven

Name

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]=2)[CH:3]=1.C([C:17]1[CH:26]=[CH:25][C:20]([C:21](OC)=O)=[CH:19][CH:18]=1)=O.[C:27]([O-])(=O)[CH3:28].[K+].II>C(OC(=O)C)(=O)C.CO>[C:27]1([CH:28]=[CH:1][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]3[CH:13]=[C:12]([CH:14]=[CH:21][C:20]4[CH:19]=[CH:18][CH:17]=[CH:26][CH:25]=4)[CH:11]=[CH:10][N:9]=3)[CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

styryl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=NC=C1)C1=NC=CC(=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(C(=O)OC)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=NC=C1)C1=NC=CC(=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

11.054 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=NC=C1)C1=NC=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

29.549 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(C(=O)OC)C=C1

|

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Seven

|

Name

|

potassium acetate

|

|

Quantity

|

0.06 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

50 mg

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solid was stirred for 5 minutes with boiling methoxyethanol (400 mL)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 48 h

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting fine off-white crystals were filtered off

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystalline product filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C=CC1=CC(=NC=C1)C1=NC=CC(=C1)C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.449 g | |

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |